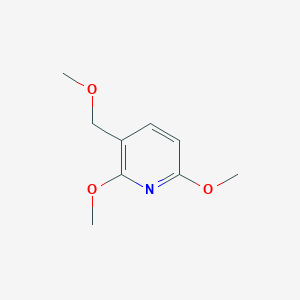
2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate is a chemical compound known for its unique properties and applications in various fields. It is a colorless liquid with a pungent odor and is primarily used in organic synthesis reactions. The compound’s structure includes a trifluoromethyl group attached to an acrylic acid ester, which imparts distinct chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate typically involves the reaction of 2-(Trifluoromethyl)acrylic acid with 2,2,2-trifluoroethanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction is conducted in a reactor where 2-(Trifluoromethyl)acrylic acid and 2,2,2-trifluoroethanol are mixed with a suitable catalyst. The mixture is heated to facilitate the esterification reaction, and the product is then purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Produces trifluoromethyl carboxylic acids.
Reduction: Yields trifluoromethyl alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate has numerous applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of specific enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)acrylic acid: Shares the trifluoromethyl group but lacks the ester functionality.
2,2,2-Trifluoroethyl methacrylate: Contains a similar ester group but with a methacrylate backbone.
Methyl 2-(trifluoromethyl)acrylate: Similar structure but with a methyl ester group instead of 2,2,2-trifluoroethyl.
Uniqueness
2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate is unique due to its combination of the trifluoromethyl group and the 2,2,2-trifluoroethyl ester. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Eigenschaften
Molekularformel |
C6H4F6O2 |
|---|---|
Molekulargewicht |
222.08 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl 2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C6H4F6O2/c1-3(6(10,11)12)4(13)14-2-5(7,8)9/h1-2H2 |
InChI-Schlüssel |
IRQYOZQRDXJKSW-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)OCC(F)(F)F)C(F)(F)F |
Kanonische SMILES |
C=C(C(=O)OCC(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![8-Methoxy-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1643443.png)





